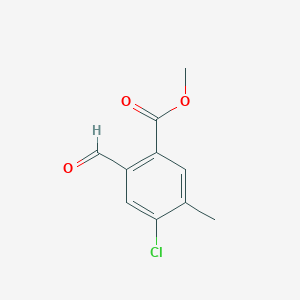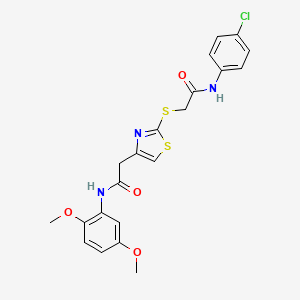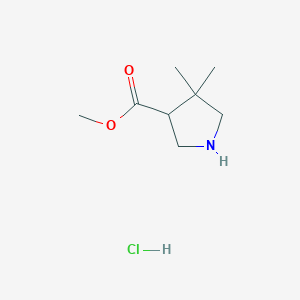
Methyl 4-chloro-2-formyl-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-formyl-5-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry. This compound is a derivative of benzoic acid and has a molecular formula of C10H9ClO3. In
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-formyl-5-methylbenzoate is not fully understood. However, studies have suggested that it may act through inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Methyl 4-chloro-2-formyl-5-methylbenzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-chloro-2-formyl-5-methylbenzoate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to exhibit a range of biological activities, making it a promising starting material for the synthesis of other biologically active compounds. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on methyl 4-chloro-2-formyl-5-methylbenzoate. One area of interest is its potential as a starting material for the synthesis of other biologically active compounds. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, research is needed to investigate the safety and toxicity of this compound in vivo.
Synthesis Methods
Methyl 4-chloro-2-formyl-5-methylbenzoate can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with methyl iodide, followed by reduction with iron and hydrochloric acid, and finally, formylation with formic acid and acetic anhydride. This process yields a white crystalline solid with a melting point of 96-98°C.
Scientific Research Applications
Methyl 4-chloro-2-formyl-5-methylbenzoate has been extensively studied for its potential applications in drug development and medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been investigated for its potential as a starting material for the synthesis of other biologically active compounds.
properties
IUPAC Name |
methyl 4-chloro-2-formyl-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPRQCCYLOFGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2874800.png)
![N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2874801.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)


![1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2874807.png)


![4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide](/img/structure/B2874813.png)




![4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2874821.png)